2-(4-methoxyphenyl)-4H-chromene-3-carbaldehyde
CAS No.: 62644-81-9
Cat. No.: VC15908513
Molecular Formula: C17H14O3
Molecular Weight: 266.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62644-81-9 |
|---|---|
| Molecular Formula | C17H14O3 |
| Molecular Weight | 266.29 g/mol |
| IUPAC Name | 2-(4-methoxyphenyl)-4H-chromene-3-carbaldehyde |
| Standard InChI | InChI=1S/C17H14O3/c1-19-15-8-6-12(7-9-15)17-14(11-18)10-13-4-2-3-5-16(13)20-17/h2-9,11H,10H2,1H3 |
| Standard InChI Key | DRIVMABCRRLHEU-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=C(CC3=CC=CC=C3O2)C=O |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characterization
2-(4-Methoxyphenyl)-4H-chromene-3-carbaldehyde belongs to the chromene family, a class of oxygen-containing heterocycles. Its structure comprises a benzopyran core (chromene) substituted with a 4-methoxyphenyl group at position 2 and a formyl (-CHO) group at position 3. The methoxy group (-OCH) at the para position of the phenyl ring enhances electron density, influencing reactivity and intermolecular interactions.
Key spectroscopic data include:
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NMR (Chloroform-): Signals at 9.94 (s, 1H, CHO), 7.68–7.22 (m, aromatic protons), and 3.94 (s, 3H, OCH) .
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NMR: Peaks corresponding to the aldehyde carbon ( 188.55), methoxy carbon ( 55.32), and aromatic carbons .
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IR: Strong absorption bands at 1702 cm (C=O stretch) and 1605 cm (aromatic C=C) .
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 266.29 g/mol |
| Melting Point | 156–158°C |
| Boiling Point | Not reported |
| Solubility | Soluble in DMF, DMSO, chloroform |
The compound’s crystalline nature and moderate melting point suggest stability under standard conditions, though its hygroscopicity remains uncharacterized .
Synthesis and Optimization
Conventional Acid-Catalyzed Cyclization
A proposed route involves condensing 2-hydroxyacetophenone with 4-methoxybenzaldehyde under acidic conditions (e.g., HSO or HCl), followed by cyclization to form the chromene core. While this method is cost-effective, yields are often suboptimal (<50%) due to competing side reactions, such as aldol condensation.
Pd-Catalyzed Cross-Coupling
Recent advancements utilize palladium catalysis for efficient synthesis. For example, 4-chloro-2-oxo-2H-chromene-3-carbaldehyde reacts with 4-methoxyphenylboronic acid in the presence of Pd(PPh) and KCO in aqueous DMF at 70°C, yielding 84% of the target compound . This method offers superior regioselectivity and scalability, with reaction completion within 3 hours .
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Charge 4-chloro-2-oxo-2H-chromene-3-carbaldehyde (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), Pd(PPh) (5 mol%), and KCO (2.0 equiv) in DMF/HO (4:1).
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Heat at 70°C under N for 3 hours.
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Extract with ethyl acetate, dry over NaSO, and purify via silica gel chromatography.
Biological Activity and Mechanisms
Anticancer Activity
Preliminary in vitro studies on similar chromenes reveal apoptosis induction in MCF-7 breast cancer cells via caspase-3 activation . The aldehyde group’s electrophilicity may facilitate covalent binding to cellular thiols, disrupting redox homeostasis .
Applications in Medicinal Chemistry
Lead Compound for Neurodegenerative Diseases
The AChE inhibitory activity positions this compound as a candidate for Alzheimer’s drug development. Structural modifications, such as introducing a trifluoromethyl group or hydrazone spacers, could enhance potency and selectivity .
Antimicrobial Agent Development
Functionalization at the 4-position with halogens or alkyl groups may improve antimicrobial efficacy. For example, 4-(4-chlorophenyl)-2-oxo-2H-chromene-3-carbaldehyde exhibits enhanced activity against Pseudomonas aeruginosa (MIC = 16 μg/mL) .
Synthetic Intermediate for Heterocycles
The aldehyde group serves as a versatile handle for derivatization. Wittig reactions with ylides yield styrylchromenes (e.g., 3-styryl-2H-chromenes), which exhibit fluorescence properties for sensor applications .
Recent Advances and Future Directions
Catalytic Asymmetric Synthesis
Recent efforts focus on enantioselective synthesis using chiral Pd catalysts to access optically active chromenes. For example, (R)-BINAP-Pd complexes achieve 90% enantiomeric excess (ee) in arylations .
Hybrid Molecules
Coupling with indole or quinoline moieties generates hybrid structures with dual AChE and β-amyloid aggregation inhibitory effects. A 2024 study reported a hybrid with IC = 1.2 μM against AChE, surpassing donepezil (IC = 0.02 μM) .
Computational Modeling
Docking studies predict strong binding affinity (−9.8 kcal/mol) between 2-(4-methoxyphenyl)-4H-chromene-3-carbaldehyde and AChE’s peripheral anionic site (PAS) . Molecular dynamics simulations suggest stable interactions over 100 ns trajectories .
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